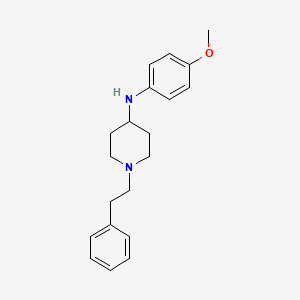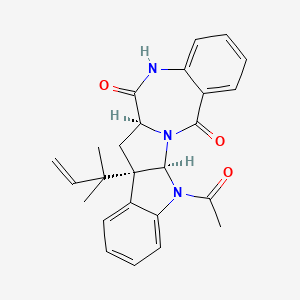
epi-Aszonalenin A
Overview
Description
Mechanism of Action
Target of Action
Epi-Aszonalenin A (EAA) is an alkaloid that is isolated and purified from the secondary metabolites of coral symbiotic fungi . The primary targets of EAA are matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF) . MMPs are enzymes that break down extracellular matrix proteins, playing a crucial role in cell migration and invasion. VEGF is a signal protein that stimulates the formation of blood vessels, contributing to the process of angiogenesis .
Mode of Action
EAA interacts with its targets by decreasing the activity of MMPs and VEGF . It also inhibits the expression of N-cadherin and hypoxia-inducible factor-1α (HIF-1α), which are involved in cell adhesion and response to hypoxia, respectively . Molecular docking results suggest that EAA forms a stable interaction with MMP-2/-9 molecules .
Biochemical Pathways
EAA affects several biochemical pathways. It regulates the phosphorylation of downstream mitogen-activated protein kinase (MAPK), PI3K/AKT, and NF-κB pathways . These pathways play significant roles in cell proliferation, survival, and inflammation. By modulating these pathways, EAA can exert its anti-angiogenic and anti-metastatic effects .
Result of Action
The result of EAA’s action is the inhibition of tumor metastasis and invasion . By interfering with cell migration and invasion, EAA can effectively inhibit the metastasis of tumor cells . This makes EAA a potential candidate for the treatment of angiogenesis-related diseases .
Action Environment
EAA is derived from marine fungi, which are known to produce a variety of bioactive compounds due to their competitive relationship with prokaryotes in marine sediments . The marine environment, therefore, plays a significant role in the production and action of EAA.
Preparation Methods
Epi-Aszonalenin A can be synthesized using chemoenzymatic methods involving prenyltransferases . The stereospecific synthesis involves the use of two recombinant prenyltransferases, AnaPT and CdpNPT, which catalyze the C3-prenylation of benzodiazepinedione derivatives . The reaction conditions typically involve the use of substrates such as tryptophan and anthranilic acid, and the conversion rates can reach up to 100% .
Chemical Reactions Analysis
Epi-Aszonalenin A undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions include different stereoisomers and derivatives of this compound .
Scientific Research Applications
In medicine, it has shown promise as an anti-tumor agent by inhibiting tumor invasion and metastasis . It achieves this by interfering with the activity of matrix metalloproteinases and vascular endothelial growth factor, and by regulating the phosphorylation of downstream signaling pathways such as mitogen-activated protein kinase, PI3K/AKT, and NF-κB .
Comparison with Similar Compounds
Epi-Aszonalenin A is structurally similar to other benzodiazepine derivatives such as aszonalenin, acetylaszonalenin, and epi-Aszonalenin B and C . this compound is unique in its specific anti-angiogenic and atherosclerotic intervention activities . Other similar compounds include roquefortine C, amauromine, and 5-N-acetylardeemin, which also belong to the indole derivative family and exhibit various biological activities .
Properties
IUPAC Name |
(2S,10S,12S)-3-acetyl-10-(2-methylbut-3-en-2-yl)-1,3,14-triazapentacyclo[10.9.0.02,10.04,9.015,20]henicosa-4,6,8,15,17,19-hexaene-13,21-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3/c1-5-24(3,4)25-14-20-21(30)26-18-12-8-6-10-16(18)22(31)28(20)23(25)27(15(2)29)19-13-9-7-11-17(19)25/h5-13,20,23H,1,14H2,2-4H3,(H,26,30)/t20-,23+,25-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNJQKDZOVFCAQ-ZWSUVBHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2C(CC3N2C(=O)C4=CC=CC=C4NC3=O)(C5=CC=CC=C51)C(C)(C)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1[C@H]2[C@](C[C@@H]3N2C(=O)C4=CC=CC=C4NC3=O)(C5=CC=CC=C51)C(C)(C)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


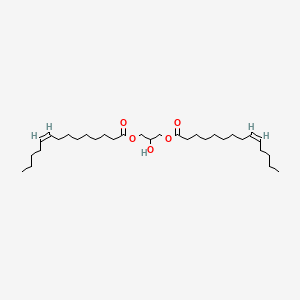
![9Z-octadecenoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026125.png)
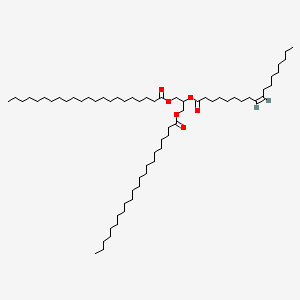
![2,2-Dimethyl-propanoic acid, [(1,4,4a,9,9a,10-hexahydro-9,10-dioxo-1,4-ethanoanthracen-5-yl)oxy]methyl ester](/img/structure/B3026128.png)
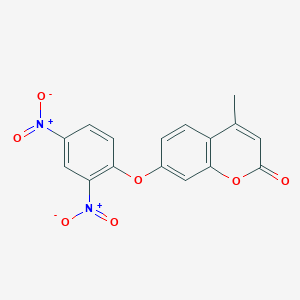
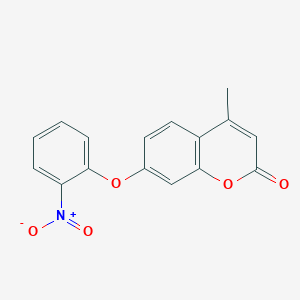
![Hexadecanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026135.png)
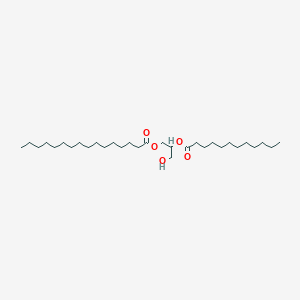
![Octadecanoic acid, 2,3-bis[(1-oxodecyl)oxy]propyl ester](/img/structure/B3026137.png)
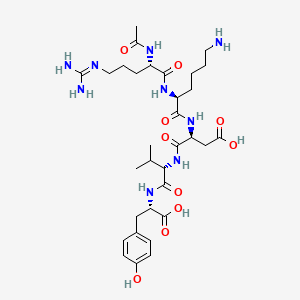
![eicosanoic acid, 2-hydroxy-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026139.png)
![[1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (E)-octadec-9-enoate](/img/structure/B3026140.png)
![(9Z)-9-octadecenoic acid, 1,1'-[2-[(1-oxoheptadecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026141.png)
